4-[1-(4-Methoxyphenyl)-2,2-diphenylethenyl]phenol
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Overview
Description
4-[1-(4-Methoxyphenyl)-2,2-diphenylethenyl]phenol is an organic compound with the molecular formula C27H22O2 It is characterized by the presence of a phenol group substituted with a 4-methoxyphenyl and two diphenylethenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(4-Methoxyphenyl)-2,2-diphenylethenyl]phenol typically involves the reaction of 4-methoxybenzaldehyde with diphenylacetylene in the presence of a base such as potassium tert-butoxide. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[1-(4-Methoxyphenyl)-2,2-diphenylethenyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
4-[1-(4-Methoxyphenyl)-2,2-diphenylethenyl]phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antioxidant and antimicrobial agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and nanocomposites.
Mechanism of Action
The mechanism of action of 4-[1-(4-Methoxyphenyl)-2,2-diphenylethenyl]phenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenol group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.
Antimicrobial Activity: The compound can disrupt microbial cell membranes and inhibit the growth of bacteria and fungi.
Anti-inflammatory Activity: It can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenol: A simpler phenol derivative with similar antioxidant properties.
Bis(4-methoxyphenyl)methane: A related compound with two methoxyphenyl groups attached to a central carbon atom.
4-(4-Methoxyphenyl)-2,2-diphenylbut-3-en-1-ol: A structurally similar compound with an additional hydroxyl group.
Uniqueness
4-[1-(4-Methoxyphenyl)-2,2-diphenylethenyl]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of phenol and diphenylethenyl groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
76119-71-6 |
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Molecular Formula |
C27H22O2 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
4-[1-(4-methoxyphenyl)-2,2-diphenylethenyl]phenol |
InChI |
InChI=1S/C27H22O2/c1-29-25-18-14-23(15-19-25)27(22-12-16-24(28)17-13-22)26(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-19,28H,1H3 |
InChI Key |
HYULMGHGCBJCFE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)O |
Origin of Product |
United States |
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